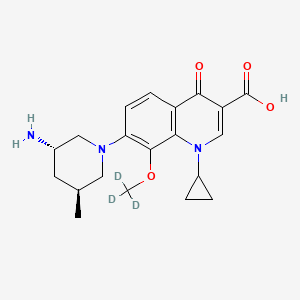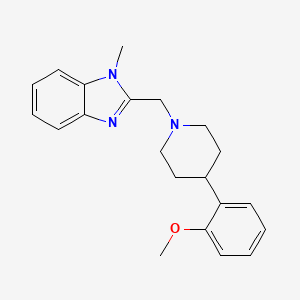
GLP-1R agonist 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glucagon-like peptide-1 receptor agonist 4 is a compound that mimics the action of the naturally occurring hormone glucagon-like peptide-1. This hormone is involved in the regulation of glucose metabolism and insulin secretion. Glucagon-like peptide-1 receptor agonists are used primarily in the treatment of type 2 diabetes mellitus due to their ability to enhance insulin secretion, inhibit glucagon release, and slow gastric emptying .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of glucagon-like peptide-1 receptor agonist 4 typically involves recombinant expression and chemical modification. One common method includes the recombinant expression of the linear peptide followed by the attachment of a polyethylene glycol-fatty acid staple in a subsequent chemical reaction step . This semisynthesis protocol simplifies the scale-up manufacturing process.
Industrial Production Methods: Industrial production of glucagon-like peptide-1 receptor agonists often involves large-scale peptide synthesis using solid-phase peptide synthesis techniques. This method allows for the efficient production of peptides with high purity and yield. The peptides are then purified using preparative reverse-phase high-performance liquid chromatography and identified by liquid chromatography-tandem mass spectrometry .
化学反応の分析
Types of Reactions: Glucagon-like peptide-1 receptor agonist 4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, efficacy, and bioavailability .
Common Reagents and Conditions: Common reagents used in the chemical modification of glucagon-like peptide-1 receptor agonist 4 include oxidizing agents, reducing agents, and protecting groups. Reaction conditions typically involve controlled temperatures, pH levels, and reaction times to ensure the desired modifications are achieved .
Major Products Formed: The major products formed from these reactions include modified peptides with enhanced receptor binding affinity, increased half-life, and improved therapeutic efficacy. These modifications are crucial for the development of effective glucagon-like peptide-1 receptor agonists .
科学的研究の応用
Glucagon-like peptide-1 receptor agonist 4 has a wide range of scientific research applications. In chemistry, it is used to study peptide-receptor interactions and the development of novel therapeutic agents. In biology, it is used to investigate the role of glucagon-like peptide-1 in glucose metabolism and insulin secretion .
In medicine, glucagon-like peptide-1 receptor agonist 4 is used in the treatment of type 2 diabetes mellitus and obesity. It has been shown to lower fasting plasma glucose levels, promote glycemic control, and induce sustained weight loss through appetite suppression and delayed gastric emptying .
作用機序
Glucagon-like peptide-1 receptor agonist 4 exerts its effects by binding to the glucagon-like peptide-1 receptor, a G-protein-coupled receptor expressed in various tissues, including the pancreas, brain, and gastrointestinal tract . Upon binding, it activates intracellular signaling pathways, such as cyclic adenosine monophosphate and protein kinase A, which mediate its physiological effects .
The activation of the glucagon-like peptide-1 receptor enhances insulin secretion, inhibits glucagon release, and slows gastric emptying. These actions collectively contribute to improved glycemic control and weight management in individuals with type 2 diabetes mellitus .
類似化合物との比較
Glucagon-like peptide-1 receptor agonist 4 is similar to other glucagon-like peptide-1 receptor agonists, such as exenatide, liraglutide, and semaglutide . it has unique properties that distinguish it from these compounds. For example, it may have a longer half-life, higher receptor binding affinity, or improved therapeutic efficacy .
List of Similar Compounds:- Exenatide
- Liraglutide
- Semaglutide
- Dulaglutide
- Albiglutide
These compounds share similar mechanisms of action but may differ in their pharmacokinetic profiles, dosing regimens, and therapeutic applications .
特性
分子式 |
C32H30ClF2N3O5 |
|---|---|
分子量 |
610.0 g/mol |
IUPAC名 |
2-[[4-[2-(4-chloro-2-fluorophenyl)-7-fluoro-2-methyl-1,3-benzodioxol-4-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C32H30ClF2N3O5/c1-32(23-5-3-20(33)15-25(23)35)42-29-22(4-6-24(34)30(29)43-32)18-8-11-37(12-9-18)17-28-36-26-7-2-19(31(39)40)14-27(26)38(28)16-21-10-13-41-21/h2-7,14-15,18,21H,8-13,16-17H2,1H3,(H,39,40)/t21-,32?/m0/s1 |
InChIキー |
IIDQXCXBRQKHNZ-GIFGLUKTSA-N |
異性体SMILES |
CC1(OC2=C(C=CC(=C2O1)F)C3CCN(CC3)CC4=NC5=C(N4C[C@@H]6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F |
正規SMILES |
CC1(OC2=C(C=CC(=C2O1)F)C3CCN(CC3)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B12401385.png)


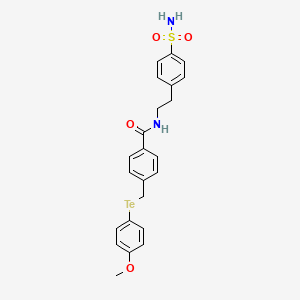
![4-[[(3aS,4R,6R)-4-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12401405.png)


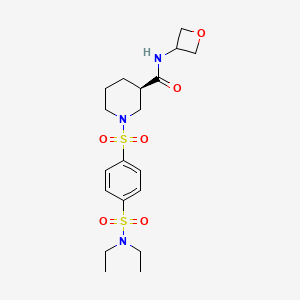
![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12401421.png)
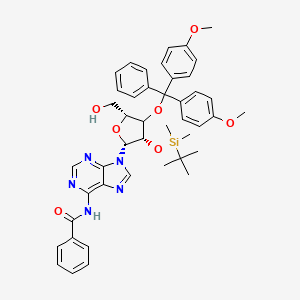
![5-bromo-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401426.png)

